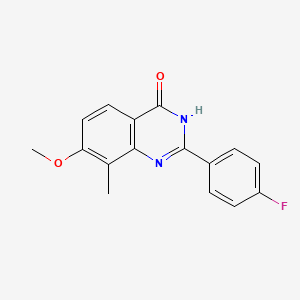
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2-amino-5-methoxybenzoic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazolinone core.
Methylation: The resulting intermediate is then methylated using methyl iodide and a base like potassium carbonate to introduce the methyl group at the 8-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of 2-(4-Hydroxyphenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
Reduction: Formation of 2-(4-Fluorophenyl)-7-methoxy-8-methyldihydroquinazolin-4(1H)-one.
Substitution: Formation of 2-(4-Aminophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one.
科学研究应用
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential anticancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and inflammation.
Pathways Involved: It may inhibit key signaling pathways such as the NF-κB pathway, leading to reduced inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenyl)-7-methoxyquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-8-methylquinazolin-4(1H)-one
- 2-(4-Fluorophenyl)-7-methoxy-8-chloroquinazolin-4(1H)-one
Uniqueness
2-(4-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. The methyl group at the 8-position further contributes to its distinct properties compared to other quinazolinone derivatives.
属性
CAS 编号 |
922520-24-9 |
|---|---|
分子式 |
C16H13FN2O2 |
分子量 |
284.28 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)8-7-12-14(9)18-15(19-16(12)20)10-3-5-11(17)6-4-10/h3-8H,1-2H3,(H,18,19,20) |
InChI 键 |
VAVOHFMYOVJHDE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















